2-{[3-(3,5-DI-Tert-butyl-4-hydroxyphenyl)propanoyl]oxy}ethyl 3-(3,5-DI-tert-butyl-4-hydroxyphenyl)propanoate
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Overview
Description
2-{[3-(3,5-DI-Tert-butyl-4-hydroxyphenyl)propanoyl]oxy}ethyl 3-(3,5-DI-tert-butyl-4-hydroxyphenyl)propanoate is a synthetic compound known for its antioxidant properties. It is commonly used in various industrial applications due to its ability to stabilize polymers and prevent oxidative degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(3,5-DI-Tert-butyl-4-hydroxyphenyl)propanoyl]oxy}ethyl 3-(3,5-DI-tert-butyl-4-hydroxyphenyl)propanoate typically involves the esterification of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid with ethylene glycol. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize by-products. The final product is purified through distillation or recrystallization to obtain a high-purity compound suitable for commercial use.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(3,5-DI-Tert-butyl-4-hydroxyphenyl)propanoyl]oxy}ethyl 3-(3,5-DI-tert-butyl-4-hydroxyphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under strong oxidative conditions.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The tert-butyl groups can undergo electrophilic substitution reactions, such as nitration or halogenation.
Properties
IUPAC Name |
2-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyloxy]ethyl 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H54O6/c1-33(2,3)25-19-23(20-26(31(25)39)34(4,5)6)13-15-29(37)41-17-18-42-30(38)16-14-24-21-27(35(7,8)9)32(40)28(22-24)36(10,11)12/h19-22,39-40H,13-18H2,1-12H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGXGFUDOEKFBGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)OCCOC(=O)CCC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H54O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
36541-61-4 |
Source
|
Details | Compound: Poly(oxy-1,2-ethanediyl), α-[3-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-1-oxopropyl]-ω-[3-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-1-oxopropoxy]- | |
Record name | Poly(oxy-1,2-ethanediyl), α-[3-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-1-oxopropyl]-ω-[3-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-1-oxopropoxy]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36541-61-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
582.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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